1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
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Overview
Description
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of a fluorine atom and a phenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-6-phenoxyphenylboronic acid.
Coupling Reaction: The boronic acid undergoes a coupling reaction with an appropriate amine derivative under palladium-catalyzed conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluoro-6-phenoxyphenyl)ethan-1-one: A structurally related compound with a ketone functional group.
(2-Fluoro-6-phenoxyphenyl)boronic acid: A boronic acid derivative with similar structural features.
1-(2-Fluoro-6-phenoxyphenyl)-3-(2-hydroxyethyl)urea: A urea derivative with additional functional groups.
Uniqueness: 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine is unique due to its specific combination of a fluorine atom, phenoxy group, and methylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOILZOWCKRCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253179 |
Source
|
Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-71-9 |
Source
|
Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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